
s-Triazine, 2,4-bis(methylamino)-6-morpholino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-triazine, 2,4-bis(methylamino)-6-morpholino- is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is commonly referred to as melamine, and its unique chemical structure makes it an essential component in the production of various materials, including plastics, resins, and coatings. Additionally, s-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
S-triazine, 2,4-bis(methylamino)-6-morpholino- has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including the urea cycle, purine synthesis, and histidine degradation. By inhibiting these enzymes, s-triazine, 2,4-bis(methylamino)-6-morpholino- can alter the biochemical and physiological processes within cells, leading to a range of effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of s-triazine, 2,4-bis(methylamino)-6-morpholino- are diverse and depend on the specific metabolic pathway affected. For example, inhibition of the urea cycle can lead to the accumulation of toxic ammonia in the body, while inhibition of purine synthesis can lead to decreased levels of nucleotides and impaired DNA synthesis.
実験室実験の利点と制限
S-triazine, 2,4-bis(methylamino)-6-morpholino- has several advantages for use in lab experiments, including its high solubility in water and organic solvents, as well as its ability to inhibit specific enzymes. However, limitations include the potential for toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of s-triazine, 2,4-bis(methylamino)-6-morpholino-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to better understand the mechanism of action and potential applications in scientific research, including the development of new drugs and therapies. Finally, research is needed to better understand the potential risks associated with exposure to s-triazine, 2,4-bis(methylamino)-6-morpholino- and to develop safer handling and disposal methods.
合成法
The synthesis of s-triazine, 2,4-bis(methylamino)-6-morpholino- can be achieved through various methods, including the reaction of urea with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
科学的研究の応用
S-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications. One of the primary areas of interest is its mechanism of action, which has been shown to involve the inhibition of enzymes involved in various metabolic pathways.
特性
CAS番号 |
16268-57-8 |
|---|---|
製品名 |
s-Triazine, 2,4-bis(methylamino)-6-morpholino- |
分子式 |
C9H16N6O |
分子量 |
224.26 g/mol |
IUPAC名 |
2-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6O/c1-10-7-12-8(11-2)14-9(13-7)15-3-5-16-6-4-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
InChIキー |
RNJNDYSDCDTDFN-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCOCC2)NC |
正規SMILES |
CNC1=NC(=NC(=N1)N2CCOCC2)NC |
その他のCAS番号 |
16268-57-8 |
同義語 |
N,N'-Dimethyl-6-morpholino-1,3,5-triazine-2,4-diamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



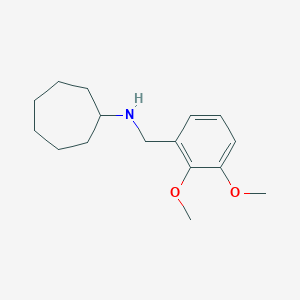
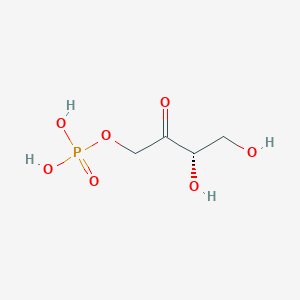
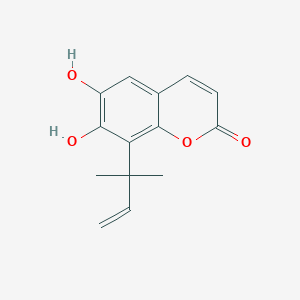
![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)


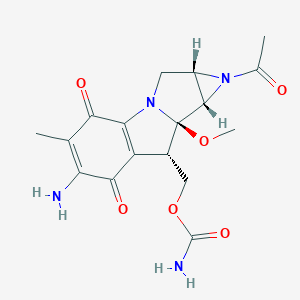

![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
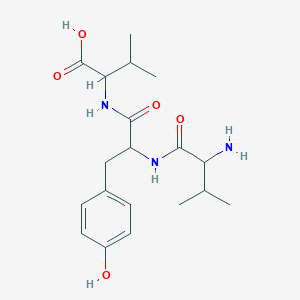
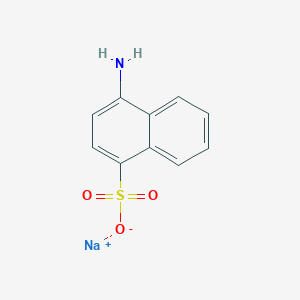
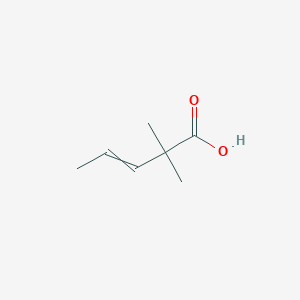
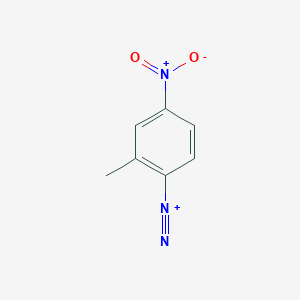
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)